molecular formula C21H21BrN4O2 B11285823 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B11285823
M. Wt: 441.3 g/mol
InChI Key: GQOFPEZEZJWGLU-UHFFFAOYSA-N
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Description

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method includes the cyclization of substituted hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The reaction conditions often involve the use of catalysts such as copper or palladium, and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H21BrN4O2

Molecular Weight

441.3 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H21BrN4O2/c1-28-18-4-2-3-17(13-18)25-9-11-26(12-10-25)21(27)20-14-19(23-24-20)15-5-7-16(22)8-6-15/h2-8,13-14H,9-12H2,1H3,(H,23,24)

InChI Key

GQOFPEZEZJWGLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br

Origin of Product

United States

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